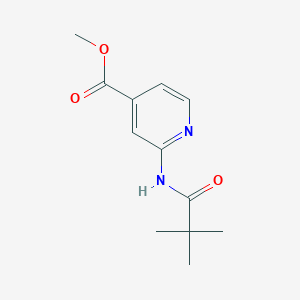

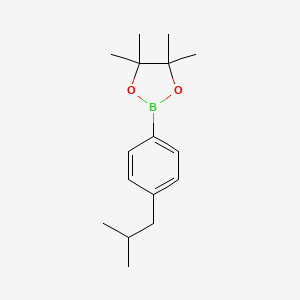

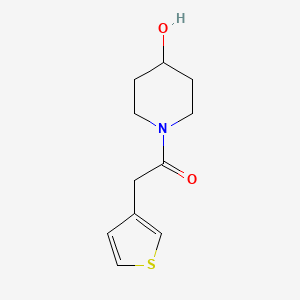

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone" is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalytic quantities of acids or bases. For instance, a one-pot, three-component synthesis method was communicated for the preparation of a compound with a piperidin-1-yl group attached to a phenyl ring, using 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . Electrochemical synthesis has also been employed, where the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles, led to the formation of arylthiobenzazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was elucidated, revealing dihedral angles between the benzene ring and the two piperidine rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the behavior of similar compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidin-1-yl groups are diverse and can lead to various products depending on the reaction conditions. The electrochemical oxidation mentioned earlier results in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . The reactivity of such compounds under different conditions can be complex and is often influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidin-1-yl groups are influenced by their molecular structure. The presence of a hydroxy group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure analysis, where O—H···O hydrogen bonds lead to the formation of chains extending along the crystal axis . NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for analyzing these compounds, providing detailed information on the electronic environment of the atoms within the molecule . Computational studies also suggest that these compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability .

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Research highlights the microwave-assisted synthesis of compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, demonstrating their potential in creating antibacterial agents. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation shows promising antibacterial activities. This method underscores a rapid and efficient approach to developing new antibacterial compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Wound-Healing Potential

A study on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone has revealed significant in vivo wound-healing activity. The compounds were synthesized, characterized, and evaluated for their efficacy in accelerating wound healing, with certain derivatives showing remarkable results in improving wound contraction and tensile strength (Vinaya et al., 2009).

Anticancer Activity

Research into the synthesis and characterization of novel compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has also extended into the exploration of their anticancer properties. Studies have synthesized and evaluated various derivatives for their anticancer activity against different cancer cell lines, with some showing promising results. This includes the examination of their interactions with carrier proteins to understand their potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Synthesis and Characterization for Bioactive Compounds

Further investigations into the synthesis and characterization of related compounds have been conducted to evaluate their biological activities. For example, the synthesis of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One and its antimicrobial activity showcases the potential of these derivatives in creating bioactive compounds with significant applications (Sherekar, Padole, & Kakade, 2022).

Hydrogen-Bonding Patterns and Crystal Structures

The study of hydrogen-bonding patterns and crystal structures of enaminones, including those similar to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, provides insights into the structural aspects that could influence their pharmacological activities. This research helps in understanding the molecular basis of their interactions and stability, potentially guiding the design of more effective compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFBCMXAIYFZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591136 |

Source

|

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone | |

CAS RN |

916791-31-6 |

Source

|

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.